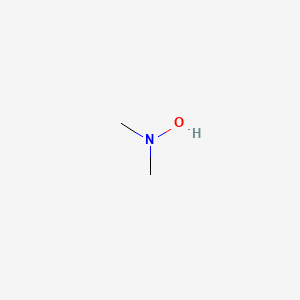

N,N-Dimethylhydroxylamine

Description

Historical Trajectory and Evolution of Research on N,N-Dimethylhydroxylamine

The scientific journey of this compound can be traced back to early investigations into the synthesis and reactivity of substituted hydroxylamines. One of the initial methods for its preparation involved the reaction of methylmagnesium iodide with ethyl nitrate. orgsyn.org Another early and notable method for producing this compound is through the pyrolysis of alkyldimethylamine oxides. google.com This process, which also yields olefins, provided a practical route to the compound and spurred further investigation into its properties and applications. google.com

Early research recognized its utility as a polymerization inhibitor. google.com Specifically, its role as a "popcorn polymer" inhibitor in the production of synthetic rubber was identified, showcasing its importance in industrial polymer chemistry from a relatively early stage. google.com The evolution of its research has seen a significant expansion from these initial applications to more specialized and high-tech fields. A pivotal development in its application profile has been its adoption as a salt-free reducing agent in the PUREX process for nuclear fuel reprocessing, a testament to its unique redox properties. chemsrc.com This transition from a general polymerization inhibitor to a key reagent in nuclear chemistry underscores the compound's evolving significance in scientific research.

Fundamental Significance of this compound in Contemporary Organic and Materials Chemistry

In contemporary chemical research, this compound has demonstrated considerable versatility, finding applications in both organic synthesis and advanced materials science.

In the realm of organic synthesis, it is recognized as a potent organocatalyst. Computational studies have shown that this compound can enhance the rate of the Morita-Baylis-Hillman reaction by lowering the activation energy of the rate-determining aldol (B89426) step. chemrxiv.org This catalytic activity stems from the α-effect of the oxygen atom on the nitrogen, which increases the nitrogen's nucleophilicity. chemrxiv.org It has also been employed as a polymer-chain terminator, a role that leverages its ability to control polymerization processes. sigmaaldrich.com Furthermore, it participates in bioorthogonal reactions, specifically the retro-Cope elimination reaction with cyclooctynes, a transformation with rapid kinetics that expands the toolkit of chemical biologists. nih.gov

The significance of this compound extends into materials chemistry, most notably in the nuclear industry. It is utilized as a salt-free reducing agent for the separation of plutonium and neptunium (B1219326) from uranium in the reprocessing of spent nuclear fuel. researchgate.net Its ability to rapidly reduce Pu(IV) to Pu(III) and Np(VI) to Np(V) while maintaining their stability in acidic solutions makes it a valuable component in advanced PUREX processes. chemsrc.com Beyond nuclear applications, this compound and its derivatives have been investigated for their ability to form coordination complexes with various metals, such as vanadium, leading to the formation of novel inorganic structures. cdnsciencepub.comresearchgate.netcdnsciencepub.com It also serves as a stabilizer in water treatment chemicals and is used in the production of certain polymers and pesticides. frontiersin.org

Comparative Analysis: this compound versus N,O-Dimethylhydroxylamine in Mechanistic and Synthetic Paradigms

This compound and its isomer, N,O-dimethylhydroxylamine, exhibit distinct differences in their reactivity and applications, which are dictated by the placement of the methyl groups on either the nitrogen or oxygen atom.

Mechanistic and Reactivity Differences:

A key differentiator is their nucleophilicity. Kinetic studies have demonstrated a clear reactivity trend among methylated hydroxylamines in nucleophilic substitution reactions. N-methylhydroxylamine is found to be 2.3 times more reactive than this compound, which in turn is 4.6 times more reactive than N,O-dimethylhydroxylamine. frontiersin.orgnih.gov This trend is attributed to a combination of steric hindrance and electronic effects. The two methyl groups on the nitrogen in this compound create more steric bulk compared to the single methyl group in N-methylhydroxylamine. In N,O-dimethylhydroxylamine, the O-methyl group deactivates the nitrogen nucleophile electronically. frontiersin.org

In reactions involving oxidation, both isomers can form radical species. For instance, in the presence of oxyhemoglobin, this compound forms a stable nitroxide radical. researchgate.net Mechanistic studies on the reaction of vanadate (B1173111) with this compound have shown the formation of various coordination complexes. cdnsciencepub.comcdnsciencepub.com In contrast, N,O-dimethylhydroxylamine has been shown to be unreactive in certain nitrosation reactions where N-methylhydroxylamine readily reacts. conicet.gov.ar

Synthetic Paradigms:

The most prominent synthetic difference lies in the application of N,O-dimethylhydroxylamine in the Weinreb ketone synthesis. wikipedia.orgorientjchem.org This reaction involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid derivative and N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgnumberanalytics.com This amide then reacts with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, avoiding the over-addition often seen with other acyl compounds. orientjchem.org This has made N,O-dimethylhydroxylamine a cornerstone reagent in modern organic synthesis for the construction of complex molecules. researchgate.netresearchgate.net

While this compound is not used for Weinreb amide formation, it has its own unique synthetic applications. As mentioned, its role as a catalyst in the Morita-Baylis-Hillman reaction and its use in bioorthogonal chemistry highlight its distinct utility. chemrxiv.orgnih.gov

Below are data tables summarizing some of the key physical and chemical properties of this compound and N,O-dimethylhydroxylamine and their respective hydrochloride salts.

Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 5725-96-2 nih.gov | 16645-06-0 sigmaaldrich.com |

| Molecular Formula | C₂H₇NO nih.gov | C₂H₇NO·HCl |

| Molecular Weight | 61.08 g/mol nih.gov | 97.54 g/mol |

| Melting Point | 98-101 °C chemicalbook.com | 113.0-117.0 °C spectrumchemical.com |

| Boiling Point | 97.91 °C (estimate) chemicalbook.com | No information available |

| Appearance | - | Solid sigmaaldrich.com |

| Solubility | - | Soluble in water, dimethyl sulfoxide, and methanol (B129727) |

Physicochemical Properties of N,O-Dimethylhydroxylamine and its Hydrochloride Salt

| Property | N,O-Dimethylhydroxylamine | N,O-Dimethylhydroxylamine Hydrochloride |

| CAS Number | 1117-97-1 wikipedia.org | 6638-79-5 wikipedia.org |

| Molecular Formula | C₂H₇NO wikipedia.org | C₂H₈ClNO chemicalbook.com |

| Molecular Weight | 61.08 g/mol | 97.54 g/mol chemicalbook.com |

| Melting Point | -97 °C wikipedia.org | 112-115 °C |

| Boiling Point | 2.9 °C at 760 mmHg | No information available |

| Appearance | - | White crystalline powder chemicalbook.com |

| Solubility | - | Soluble in water |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c1-3(2)4/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMESOKCXSYNAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16645-06-0 (hydrochloride) | |

| Record name | N,N-Dimethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063990 | |

| Record name | Methanamine, N-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5725-96-2 | |

| Record name | Dimethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5725-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-hydroxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, N-hydroxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0DV42C08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethylhydroxylamine and Its Derivatives

Established Synthetic Routes for N,N-Dimethylhydroxylamine

Classical Syntheses (e.g., Utilizing Alkylmagnesium Halides and Nitrates)

A well-established laboratory-scale synthesis of this compound involves the reaction of an alkylmagnesium halide, such as methylmagnesium iodide, with ethyl nitrate. orgsyn.org This classical approach provides a reliable method for the preparation of this compound. The reaction is typically followed by acidification and concentration under reduced pressure to yield the crude this compound hydrochloride salt. orgsyn.org This salt can then be purified by crystallization from a suitable solvent like isopropyl alcohol. orgsyn.org

Another classical approach involves the Cope Elimination reaction. In this method, a tertiary amine, such as N,N-dimethylcyclohexylmethylamine, is oxidized using hydrogen peroxide to form the corresponding N-oxide. orgsyn.orglookchem.com This intermediate is then heated, leading to an intramolecular elimination reaction that yields an alkene (e.g., methylenecyclohexane) and this compound. orgsyn.orglookchem.comwikipedia.org The this compound is typically isolated as its hydrochloride salt after acidification of the aqueous layer. orgsyn.orglookchem.com

Industrial Production Methods and Optimization Strategies

On an industrial scale, the synthesis of this compound hydrochloride often begins with the reaction of hydroxylamine (B1172632) or its salt with a methylating agent. One method involves reacting hydroxylamine hydrochloride with methyl acetate (B1210297) in the presence of a base like sodium hydroxide, followed by the addition of a methylating agent such as methyl iodide. The subsequent steps include acid hydrolysis and neutralization to obtain the hydrochloride salt.

Another patented industrial method involves the reaction of hydroxylamine with methyl chloroformate to produce methyl hydroxycarbamate, which is then methylated. google.com The resulting methyl N,O-dimethylhydroxycarbamate is isolated via azeotropic distillation with water and then hydrolyzed with a base to yield this compound. google.com A different approach utilizes the reaction of ethyl chloroformate with hydroxylamine, followed by methylation with dimethyl sulfate (B86663), and subsequent acid hydrolysis and neutralization. wikipedia.org

Optimization strategies for industrial production focus on improving yield, purity, and safety while minimizing waste. For instance, a method has been developed to synthesize N,O-dimethylhydroxylamine hydrochloride using acetate and a hydroxylamine salt, which is described as having mild reaction conditions, simple operation, and being more environmentally friendly. google.comchemicalbook.com Purification of the crude product, which may contain impurities like methoxamine (B1676408) hydrochloride, is a critical step. While recrystallization from methanol (B129727) is one option, it may not always be sufficient. An alternative purification scheme involves dissolving the crude product in water, neutralizing it with a base, and then separating the components by distillation.

Advanced Strategies for N,N- and N,O-Disubstituted Hydroxylamine Synthesis

Reductive Amination Approaches for Hydroxylamines

Reductive amination of O-monosubstituted hydroxylamines stands out as a powerful method for synthesizing N,O-disubstituted and trisubstituted hydroxylamines. nih.gov This strategy has been successfully applied in the commercial production of complex molecules. nih.gov For example, a key step in the synthesis of the antibiotic sarecycline (B560412) involves the reductive amination between N,O-dimethylhydroxylamine and a tetracycline-derived aldehyde, followed by reduction with a borane (B79455) reagent. nih.gov

A notable application of this methodology is the ring-closing double reductive amination to construct polyhydroxylated piperidine (B6355638) rings. nih.govchim.it This approach has been used in the synthesis of isofagomine and other polyhydroxylated N-alkoxy piperidines. nih.govresearchgate.net The process typically involves the formation of a dioxime from a dialdehyde, followed by a reductive ring-closure to yield the desired trisubstituted hydroxylamine. nih.gov Recent advancements have also explored the reductive amination of the C-C sigma bond of carbonyls, which, through a cascade reaction, can be controlled to produce valuable N,N-disubstituted hydroxylamines. acs.orgchemrxiv.org

Catalytic Reduction of Oxime Ethers

The catalytic reduction of oxime ethers is a valuable and atom-economical method for synthesizing N,O-disubstituted hydroxylamines. mdpi.comresearchgate.net A significant challenge in this transformation is the selective reduction of the C=N bond without cleaving the labile N-O bond, which would lead to the formation of primary amines as byproducts. mdpi.comnih.gov

Historically, stoichiometric reducing agents like borohydrides were commonly used. nih.gov However, modern methods focus on catalytic hydrogenation. Frustrated Lewis pairs, such as those involving tris(pentafluorophenyl)borane, have been shown to catalyze the hydrogenation of sterically hindered ketoxime derivatives under high hydrogen pressure, yielding N,O-disubstituted hydroxylamines in excellent yields. mdpi.com Earth-abundant metal catalysts, like nickel, have also been employed for the asymmetric reduction of oximes, proceeding with high yield and enantioselectivity under hydrogen pressure. mdpi.com Iridium-based catalysts have demonstrated broad substrate scope, effectively reducing both aldoximes and ketoximes to their corresponding hydroxylamine products. nih.gov The choice of catalyst is crucial; for instance, in strongly acidic media, platinum catalysts can selectively reduce the C=N bond, whereas palladium catalysts tend to favor N-O bond cleavage. nih.gov

Cope-Type Hydroamination and Related Cascade Reactions

The Cope-type hydroamination, the reverse of the Cope elimination, is a highly efficient method for preparing N,N-disubstituted hydroxylamines. wikipedia.orgnih.gov This reaction involves the addition of an N,N-disubstituted hydroxylamine to an alkene, proceeding through a concerted, five-membered cyclic transition state to form a tertiary N-oxide. wikipedia.orgnih.gov This method has been extensively developed and utilized for the synthesis of various hydroxylamine derivatives. nih.govresearchgate.net

Direct N-O Bond Formation Protocols

The direct formation of an N-O bond, typically through the controlled oxidation of a secondary amine, represents a primary strategy for synthesizing N,N-dialkylhydroxylamines. google.com This approach circumvents the need for pre-functionalized starting materials and offers a more direct route to the desired hydroxylamine. Several distinct protocols have been developed to achieve this transformation with high selectivity and yield.

One prominent method involves the oxidation of secondary amines using peroxides. google.com Research has demonstrated that treating secondary amines with agents like benzoyl peroxide can lead to the formation of N,N-dialkylhydroxylamines. google.comresearchgate.net A significant challenge in this reaction is the potential for competing N-C bond formation, which results in the corresponding amide as a byproduct. nih.gov To address this, Yamamoto and colleagues developed an optimized protocol that achieves high selectivity for N-O bond formation. researchgate.netnih.gov Their revised experimental conditions were shown to be effective for a range of sterically hindered secondary amines, providing the desired O-benzoyl-N,N-disubstituted hydroxylamines in high yields. nih.gov

Another approach utilizes hydrogen peroxide as the oxidant, often in the presence of a catalyst. google.com A process using a titanium-silicalite catalyst has been found to be effective for the oxidation of secondary amines to N,N-dialkylhydroxylamines. google.com This method presents a greener alternative by using the environmentally benign hydrogen peroxide as the terminal oxidant. researchgate.net

More recent innovations include the use of task-specific ionic liquids. Specifically, choline (B1196258) peroxydisulfate (B1198043) has been employed as an oxidizing agent to prepare N,N-disubstituted hydroxylamines from secondary amines. organic-chemistry.org This method is noted for its operational simplicity, high selectivity, and favorable green chemistry profile. organic-chemistry.org

| Method/Reagents | Substrate Scope | Key Conditions | Noteworthy Findings |

|---|---|---|---|

| Oxidation with Benzoyl Peroxide | Primary and secondary amines, including sterically hindered ones like dibenzylamine. researchgate.netnih.gov | Presence of Cs₂CO₃ and a significant amount of water (BPO:water = 3:1) enhances selectivity and yield. researchgate.net | Yamamoto's protocol minimizes competing amide formation, achieving high N-O selectivity (up to 99:1). nih.gov |

| Oxidation with Hydrogen Peroxide | Secondary amines such as diethylamine. google.com | Requires a titanium-silicalite catalyst. Reaction temperatures can range from 25 to 150°C. google.com | Offers a greener synthetic route with high conversion of H₂O₂. google.comresearchgate.net |

| Oxidation with Choline Peroxydisulfate | Secondary amines. organic-chemistry.org | Utilizes an oxidizing task-specific ionic liquid. organic-chemistry.org | Characterized by operational simplicity, high selectivity, and green reaction conditions. organic-chemistry.org |

Derivatization Methods for this compound (e.g., O-Aroyl Derivatives)

The derivatization of this compound, particularly to form O-aroyl derivatives, is a crucial transformation that yields versatile reagents for organic synthesis. These derivatives, often referred to as Weinreb amides, are stable intermediates used in the synthesis of ketones and other functional groups. acs.orgresearchgate.net The most common method for this derivatization is the acylation of this compound or its hydrochloride salt with an activated carboxylic acid, typically an aroyl chloride. acs.orgresearchgate.net

The general procedure involves reacting N,O-dimethylhydroxylamine hydrochloride with an aroyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like chloroform (B151607) or tetrahydrofuran. acs.orggoogle.com The base neutralizes the HCl generated during the reaction, driving the acylation forward.

For instance, the synthesis of 3,5-Difluoro-N-methoxy-N-methylbenzamide was achieved by cooling a mixture of N,O-dimethylhydroxylamine hydrochloride and triethylamine in chloroform and then adding 3,5-difluorobenzoyl chloride dropwise. acs.org This straightforward procedure highlights the standard conditions for forming these derivatives.

In another synthetic strategy, the aroyl chloride can be generated in situ and immediately reacted with N,O-dimethylhydroxylamine. ethz.ch A palladium-catalyzed chlorocarbonylation of an aryl bromide was used to form the aroyl chloride, which was then derivatized in a one-pot fashion to yield the corresponding Weinreb amide in good yield. ethz.ch This approach avoids the isolation of the often-sensitive aroyl chloride intermediate.

| Aroyl Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Difluorobenzoyl chloride | N,O-dimethylhydroxylamine hydrochloride, Triethylamine, Chloroform, 0°C | 3,5-Difluoro-N-methoxy-N-methylbenzamide | Not specified | acs.org |

| Ethyloxalyl chloride | N,O-dimethylhydroxylamine hydrochloride, Triethylamine, Chloroform, 0°C to RT | N-methoxy-N-methyloxalamide derivative | Not specified | google.co.ug |

| 1-Bromo-3,4-methylenedioxobenzene | 1) Butyryl chloride, Pd(0)/Xantphos (in situ aroyl chloride formation); 2) N,O-dimethylhydroxylamine | N-methoxy-N-methyl-3,4-methylenedioxybenzamide | 65% | ethz.ch |

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylhydroxylamine

Nucleophilic Properties and Substitution Reaction Mechanisms

N,N-Dimethylhydroxylamine (DMHA) functions as a notable nucleophile in a variety of organic transformations, a characteristic conferred by the lone pair of electrons on its nitrogen atom. Its nucleophilicity is central to its application in synthetic organic chemistry. A primary example of its nucleophilic behavior is in the synthesis of Weinreb amides. In this reaction, DMHA attacks an acyl chloride or other activated carboxylic acid derivative. The resulting Weinreb amide is a stable intermediate that can be subsequently treated with organometallic reagents to produce ketones or aldehydes with high selectivity, avoiding the common problem of over-addition that leads to tertiary alcohols.

The neutral form of this compound is considered a typical α-nucleophile, a class of nucleophiles that exhibit enhanced reactivity not solely predicted by their basicity. researchgate.net This "alpha effect" is attributed to the presence of a lone pair of electrons on the atom adjacent (in the alpha position) to the nucleophilic center. However, studies comparing its reactivity to other hydroxylamine (B1172632) derivatives show that its nucleophilicity is influenced by a combination of electronic and steric factors. nih.govfrontiersin.org While methylation on the nitrogen increases basicity, the presence of two methyl groups can also introduce steric hindrance, which may diminish reactivity in certain contexts compared to less substituted hydroxylamines. researchgate.net In reactions with bis(2,4-dinitrophenyl)phosphate, this compound reacts via O-attack at the phosphorus atom, generating a long-lived product, as N-attack pathways are blocked by the dimethylation. researchgate.net

The relationship between the basicity (pKa) and nucleophilic reactivity (log k) of this compound has been explored through kinetic studies and the construction of Brønsted-type plots. These plots are instrumental in understanding reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr) reactions.

A kinetic evaluation of the reaction between a series of α-nucleophiles, including this compound, and 2-chloro-5-nitro pyrimidine (B1678525) in an aqueous solution revealed an unusual split in the Brønsted-type plot. researchgate.netfrontiersin.org The nucleophiles were segregated into two distinct trends. This compound, along with N-methyl hydroxylamine and N,O-dimethyl hydroxylamine, formed one trend, while hydroxylamine, hydrazine (B178648), and methoxylamine formed another. researchgate.netfrontiersin.orgresearchgate.net

This split suggests that the transition states for the two groups of nucleophiles are structurally different. frontiersin.org For the trend containing this compound, the order of reactivity was found to be: N-methyl hydroxylamine > N,N-dimethyl hydroxylamine > N,O-dimethyl hydroxylamine. nih.govfrontiersin.org This highlights the complex interplay of substituent effects. The inductive effect of the methyl groups on the nitrogen atom increases electron density and basicity, which is expected to enhance nucleophilicity. researchgate.net However, the steric hindrance from the two methyl groups in DMHA can diminish this effect, making it less reactive than the mono-methylated N-methyl hydroxylamine. frontiersin.orgresearchgate.net Despite having a similar pKa to hydroxylamine, N,N-dimethyl hydroxylamine was found to be nine times more reactive in this specific SNAr reaction, underscoring the significant role of the methyl substituents in stabilizing the transition state. researchgate.net

| Nucleophile | pKa | Rate Coefficient (kN / M-1s-1) |

|---|---|---|

| Hydrazine | 8.23 | 1.29 |

| N-methyl hydroxylamine | 6.50 | 1.50 |

| N,N-dimethyl hydroxylamine | 5.20 | 0.64 |

| Hydroxylamine | 6.03 | 0.07 |

| N,O-dimethyl hydroxylamine | 4.65 | 0.14 |

| Methoxylamine | 4.60 | 0.008 |

Intramolecular hydrogen bonding can significantly influence the reactivity of nucleophiles, often by stabilizing transition states or activating the electrophile. nih.govfrontiersin.org In studies of SNAr reactions with α-nucleophiles, the ability to form a hydrogen bond between a hydrogen on the nucleophile and an atom on the electrophile (such as a nitro group or a ring nitrogen) has been proposed to explain reactivity trends. frontiersin.orgresearchgate.net

For this compound, the absence of a proton on the nitrogen atom precludes it from acting as a hydrogen bond donor in the same manner as primary (hydroxylamine) or secondary (N-methyl hydroxylamine) hydroxylamines. researchgate.net This structural difference is a key factor contributing to the split Brønsted-type plot observed in its reaction with 2-chloro-5-nitro pyrimidine. researchgate.netfrontiersin.org While nucleophiles like hydroxylamine and hydrazine can form a stabilizing intramolecular hydrogen bond in the transition state, DMHA cannot. frontiersin.org Its reactivity is therefore governed primarily by other factors, such as the inductive and steric effects of its methyl groups. researchgate.net In some systems, such as certain metal complexes, intramolecular hydrogen bonds involving hydroxylamine ligands are crucial for stability. researchgate.net The distinct reactivity profile of DMHA underscores how the capacity for hydrogen bonding is a critical determinant of reaction pathways and rates.

Elucidation of Brønsted Type-Plots and Substituent Effects on Nucleophilicity

Redox Chemistry and Reaction Kinetics

This compound exhibits versatile redox chemistry, functioning as a reducing agent in various systems, particularly in the context of nuclear fuel reprocessing and inorganic reactions.

The oxidation of this compound by nitrous acid (HNO₂) has been the subject of detailed kinetic investigations. In a perchloric acid medium, the reaction is first-order with respect to both DMHAN and HNO₂. sciengine.comakjournals.comciac.jl.cn The reaction becomes more complex in a nitric acid medium, where at concentrations above 1.0 mol/L, nitric acid itself can react with DMHAN to produce more nitrous acid, leading to autocatalytic oxidation. sciengine.comciac.jl.cnresearchgate.net The oxidation products include formaldehyde (B43269), methanol (B129727), and formic acid. google.com

The rate equation in perchloric acid is given by: -d[HNO₂]/dt = k[DMHAN][HNO₂] sciengine.comakjournals.comciac.jl.cn

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 12.8 ± 1.0 (mol/L)-1 min-1 | 18.5 °C, Ionic Strength (μ) = 0.73 mol/L (Perchloric Acid) |

| Activation Energy (Ea) | 41.5 kJ/mol | Perchloric Acid Medium |

DMHA is also utilized as a salt-free reducing agent in nuclear applications to control the oxidation states of actinides. It effectively reduces Pu(IV) to Pu(III) and Np(VI) to Np(V). xml-journal.netakjournals.comosti.gov The kinetics of the reaction with Np(VI) in nitric acid media was found to be dependent on the concentrations of Np(VI), DMHAN, and H⁺ ions, with an activation energy of 53.3 kJ/mol. xml-journal.netosti.gov Theoretical studies suggest the reduction of Np(VI) by DMHA proceeds via an initial hydrogen atom transfer followed by an outer-sphere electron transfer mechanism. rsc.org The oxidation of DMHA by the outer-sphere one-electron oxidant hexachloroiridate(IV) has also been studied, yielding a nitrone as the product. acs.org

In the context of spent nuclear fuel reprocessing, reagents are exposed to intense radiation fields, making the study of their radiolysis behavior essential. This compound, used as a novel salt-free reductant, exhibits good radiation stability at dose levels relevant to U/Pu separation cycles. ingentaconnect.compku.edu.cn

Gamma-radiolysis of aqueous DMHA solutions leads to its degradation and the formation of several by-products. iaea.org The degradation rate increases with the absorbed dose but decreases with higher initial concentrations of DMHA. researchgate.net The primary liquid organic products formed during the radiolysis of DMHA in nitric acid solutions are N-methyl hydroxylamine, formaldehyde (HCHO), and formic acid (HCOOH). ingentaconnect.compku.edu.cniaea.org The concentrations of these products generally increase with both the absorbed dose and the initial DMHA concentration. ingentaconnect.comiaea.org

| Product | Concentration Range (mol L-1) |

|---|---|

| N-methylhydroxylamine | (8.25-19.36) x 10-3 |

| Formaldehyde | (4.20-36.36) x 10-3 |

| Formic Acid | (1.35-10.9) x 10-4 |

The presence of nitric acid and nitrous acid can influence the radiolysis process and the distribution of products. ingentaconnect.compku.edu.cnresearchgate.net For instance, the concentration of N-methyl hydroxylamine was found to be higher in irradiated 0.1 mol·L⁻¹ DMHA-HNO₃ solutions compared to 0.5 mol·L⁻¹ solutions under the same conditions. ingentaconnect.compku.edu.cn

Oxidation Pathways and Kinetic Studies (e.g., Reaction with Nitrous Acid)

Complexation and Reactions with Transition Metal Species

This compound reacts with vanadate (B1173111) in aqueous solutions to form a variety of complex species. cdnsciencepub.comcdnsciencepub.com The complexation reactions are highly dependent on reactant concentrations and pH. cdnsciencepub.comresearchgate.net Using ⁵¹V NMR spectroscopy, studies have identified the formation of several complexes with varying stoichiometries. cdnsciencepub.comresearchgate.net The predominant products formed under moderate total vanadate concentrations are mononuclear vanadate compounds with a vanadium-to-DMHA ratio of 1:1 and 1:2. cdnsciencepub.comcdnsciencepub.com

In addition to these common complexes, previously unreported species with 2:1 and 2:3 V:DMHA stoichiometries have also been observed and characterized. researchgate.net The 2:3 complex is proposed to have a VLVL₂ coordination with oxo bridging, where L represents the DMHA ligand. ethernet.edu.et The formation of these various products highlights the complex equilibrium that exists in solution. cdnsciencepub.comresearchgate.net

Furthermore, in the presence of a second, different ligand, DMHA can form mixed-ligand complexes with vanadate. For example, when sulfur-containing ligands like dithiothreitol (B142953) (DTT), β-mercaptoethanol, or cysteine are present, the major product of sulfur coordination is a ternary complex with a 1:2:1 stoichiometry of vanadate to DMHA to the heteroligand. researchgate.net A second type of mixed-ligand product with a 1:1:1 stoichiometry is also formed. researchgate.net

| Vanadium Complex Type | Observed V:DMHA Stoichiometry | Notes |

| Mononuclear | 1:1 | A major product in aqueous solution. cdnsciencepub.comcdnsciencepub.com |

| Mononuclear | 1:2 | A major product in aqueous solution; exists as stereoisomers. cdnsciencepub.com |

| Binuclear | 2:1 | Observed and characterized by ⁵¹V NMR. researchgate.net |

| Binuclear | 2:3 | Observed and characterized by ⁵¹V NMR; proposed VLVL₂ structure. researchgate.netethernet.edu.et |

| Mixed-Ligand | 1:2:1 | Formed with a heteroligand (e.g., DTT); V:DMHA:Heteroligand. researchgate.net |

| Mixed-Ligand | 1:1:1 | Formed with a heteroligand (e.g., DTT); V:DMHA:Heteroligand. researchgate.net |

⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between vanadate and this compound in aqueous solutions. cdnsciencepub.com This technique allows for the identification and characterization of the various complex species formed in equilibrium. cdnsciencepub.comresearchgate.net

The mono- and bis-ligated mononuclear vanadate-DMHA complexes exhibit distinct signals in the ⁵¹V NMR spectrum. The monoligand (1:1) complexes appear near -630 ppm, while the bis-ligand (1:2) complexes are found further upfield, near -740 ppm. cdnsciencepub.comcdnsciencepub.com The signals near -740 ppm have been assigned to two different stereoisomers of the bis-ligand product. cdnsciencepub.com By systematically varying the concentrations of the reactants and the pH of the solution, researchers have been able to determine the stoichiometry and calculate the formation constants of these products. cdnsciencepub.com

In addition to solution-state NMR, solid-state characterization has provided crucial structural information. A crystalline product, identified as the oxygen-bridged dimer of bis(N,N-dimethylhydroxamido)hydroxooxovanadate, [V(O)(ONMe₂)₂]₂O, was isolated from the reaction mixture. cdnsciencepub.com Its structure was determined by X-ray diffraction, revealing a dimeric oxo-bridged structure with each vanadium atom in a six-coordinate environment. cdnsciencepub.com When this crystalline solid is hydrolyzed, it produces two isomers that correspond to the two bis-ligand products observed in the solution-state ⁵¹V NMR spectra. cdnsciencepub.com

| Spectroscopic Technique | Application | Key Findings |

| ⁵¹V NMR Spectroscopy | Identification of V-DMHA complexes in aqueous solution. | Mono-ligand complexes at ~-630 ppm; Bis-ligand stereoisomers at ~-740 ppm. cdnsciencepub.comcdnsciencepub.com |

| X-ray Diffraction | Determination of the solid-state structure of an isolated complex. | Confirmed a dimeric, oxo-bridged structure for [V(O)(ONMe₂)₂]₂O. cdnsciencepub.com |

| ¹H NMR Spectroscopy | Study of isomer exchange dynamics. | Revealed reasonably fast chemical exchange between the two predominant bis-ligand isomers. cdnsciencepub.com |

Aqueous Equilibria and Stoichiometry of Vanadium Complexes

Specific Reaction Mechanisms and Catalytic Aspects

This compound participates in a highly efficient and regioselective bioorthogonal retro-Cope elimination reaction with strained cyclooctynes. ucsf.edunih.gov This reaction is notable for its rapid kinetics, with second-order rate constants reaching as high as 84 M⁻¹s⁻¹, and for its exquisite stability and chemoselectivity in complex biological environments like cell lysate. ucsf.edunih.gov The reaction proceeds through a highly regioselective transformation that, when a symmetrical N,N-dialkylhydroxylamine is used, yields a single product isomer. nih.gov

The mechanism and reactivity trends of this retro-Cope elimination have been extensively studied using Density Functional Theory (DFT) calculations. nih.govresearchgate.net These investigations have explored how factors like cycloalkyne predistortion, and both exocyclic and endocyclic heteroatom substitution on the alkyne ring, influence reactivity. researchgate.net For instance, the reaction of this compound with unmodified cyclooctyne (B158145) has a calculated activation energy of 18.9 kcal/mol, which is low enough for the reaction to proceed readily at room temperature. nih.gov

Further mechanistic analysis using the Activation Strain Model (ASM) reveals that substituting the alkyne can lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, which in turn stabilizes the HOMO-LUMO interactions in the transition state, accelerating the reaction. researcher.life This allows for the tuning of the reaction rate through judicious substitution on the alkyne component. researcher.life

| Strained Alkyne | Second-Order Rate Constant (k₂) | Reference |

| Cyclooctyne 9 | 83.6 M⁻¹s⁻¹ (in CD₃CN) | nih.gov |

| Various Cyclooctynes | up to 84 M⁻¹s⁻¹ | ucsf.edunih.gov |

This compound has been identified as a superior organocatalyst for the Morita-Baylis-Hillman (MBH) reaction, a crucial carbon-carbon bond-forming reaction. researchgate.netchemrxiv.org Computational studies have shown that DMHA can significantly enhance the rate of the MBH reaction by lowering the activation energy of the rate-determining aldol (B89426) step. researchgate.netchemrxiv.orgchemrxiv.org

The rate enhancement is attributed to the α-effect of the oxygen atom on the nitrogen in the hydroxylamine. researchgate.netchemrxiv.org This effect increases the nucleophilicity of the nitrogen atom, leading to a more effective conjugate addition to the activated alkene (the first step of the MBH reaction). chemrxiv.orgrsc.org This, in turn, forms a more advanced and reactive enolate intermediate, which then participates in the subsequent aldol process with a lower activation barrier. researchgate.netchemrxiv.org

A computational comparison of the MBH reaction between 2-cyclopentenone and acetaldehyde (B116499) catalyzed by trimethylamine (B31210) (Me₃N) versus this compound (Me₂NOH) illustrates this catalytic advantage. The activation energy for the rate-controlling aldol step was found to be significantly lower when catalyzed by Me₂NOH. chemrxiv.org

| Catalyst | Activation Energy (Aldol Step) | System |

| Trimethylamine (Me₃N) | 41.9 kcal/mol | 2-cyclopentenone + CH₃CHO chemrxiv.org |

| This compound (Me₂NOH) | 32.6 kcal/mol | 2-cyclopentenone + CH₃CHO chemrxiv.org |

Nitrosation Reactions and Formation of Adducts

The nitrosation of this compound (DMHAN) involves its reaction with nitrosating agents, leading to the formation of N-nitroso compounds or other products depending on the specific reagents and reaction medium. The reactivity of DMHAN in these reactions has been a subject of detailed kinetic and mechanistic studies.

Research into the oxidation of DMHAN by nitrous acid in acidic media reveals a direct nitrosation pathway. sciengine.comresearchgate.netakjournals.com In a perchloric acid medium, the reaction kinetics follow a specific rate equation. sciengine.comakjournals.comciac.jl.cn The reaction is first-order with respect to both DMHAN and nitrous acid. sciengine.comakjournals.comciac.jl.cn The process becomes significantly more complex when conducted in a nitric acid medium. sciengine.comakjournals.com At nitric acid concentrations above 1.0 mol/L, the nitric acid itself reacts with DMHAN to generate additional nitrous acid. sciengine.comresearchgate.netakjournals.com This phenomenon indicates that the reaction between nitrous acid and DMHAN becomes an autocatalytic oxidation under these conditions. ciac.jl.cn

The thermal stability and reaction heat of DMHAN in nitric acid have also been investigated. The heat of reaction varies depending on the molar ratio of the reactants, suggesting different reaction scales. xml-journal.net

In contrast to its reactivity with nitrous acid, this compound shows a notable lack of reactivity towards other nitrosating agents under certain conditions. A kinetic and mechanistic study involving the reaction of various nucleophiles with sodium pentacyanonitrosylferrate(II) (SNP), also known as nitroprusside, demonstrated this selectivity. conicet.gov.arrsc.org While other hydroxylamines like N-methylhydroxylamine readily react with SNP to form adducts and nitrosated products, no reaction was observed with this compound under the same experimental conditions (pH range 7.1–9.3). conicet.gov.arrsc.org This finding highlights the selective nucleophilic character of DMHAN.

Beyond nitrosation, this compound can form other types of adducts. An example is the this compound oxalic acid adduct, which is a salt formed from the combination of the two compounds. vulcanchem.com This adduct has the molecular formula C₄H₉NO₅ and its formation involves a likely proton transfer from oxalic acid to the hydroxylamine, creating an ionic pair. vulcanchem.com

Applications in Advanced Organic Synthesis and Materials Chemistry

The Weinreb Amide Methodology and its Synthetic Utility

The Weinreb amide, or N-methoxy-N-methylamide, is a cornerstone functional group in organic synthesis, primarily because of its controlled reactivity towards organometallic reagents. mychemblog.comnih.govwikipedia.org Unlike more reactive carbonyl species like esters or acid chlorides, which often lead to over-addition products, Weinreb amides react with organolithium or Grignard reagents to form a stable tetrahedral intermediate. mychemblog.comorientjchem.org This intermediate resists further nucleophilic attack and collapses upon acidic workup to cleanly afford the desired ketone or aldehyde, making it a highly reliable method for carbon-carbon bond formation. mychemblog.comwikipedia.orgorientjchem.org N,N-Dimethylhydroxylamine is the key building block for the formation of these indispensable synthetic intermediates. wikipedia.org

Direct Conversion of Carboxylic Acids to Weinreb Amides

The direct conversion of carboxylic acids to Weinreb amides represents a significant advancement in synthetic efficiency, circumventing the need to first activate the carboxylic acid as a more reactive derivative like an acid chloride. organic-chemistry.org Several methods have been developed to achieve this transformation in a single step.

One notable method involves the use of phosphorus-based reagents. For instance, a one-pot procedure utilizing phosphorus trichloride (B1173362) in toluene (B28343) at 60 °C allows for the high-yield synthesis of Weinreb amides directly from carboxylic acids and N,O-dimethylhydroxylamine. thieme-connect.comorganic-chemistry.org This approach is advantageous as it avoids the isolation of the moisture-sensitive intermediate, P[NMe(OMe)]₃, and is tolerant of a wide array of functional groups, even accommodating sterically hindered carboxylic acids. organic-chemistry.orgthieme-connect.com A pre-formed reagent, P[NCH₃(OCH₃)]₃, synthesized from PCl₃ and N,O-dimethylhydroxylamine hydrochloride, also serves as a powerful agent for this direct conversion under mild conditions. mychemblog.comorganic-chemistry.org

Other coupling agents have also proven effective. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) facilitates the reaction between carboxylic acids and N,O-dimethylhydroxylamine hydrochloride in various solvents. orientjchem.org Similarly, activating agents like 2-chloro-4,6-dimethoxy-triazine (CDMT) in the presence of N-methylmorpholine (NMM) can be used to generate the desired Weinreb amides from carboxylic acids. orientjchem.org

Table 1: Selected Methods for Direct Conversion of Carboxylic Acids to Weinreb Amides

| Reagent/Coupling System | Substrate Scope | Key Advantages |

| PCl₃ / Toluene, 60 °C | Aromatic, aliphatic, sterically hindered acids. organic-chemistry.orgthieme-connect.com | One-pot procedure, high yields, suitable for large-scale production. thieme-connect.com |

| P[NCH₃(OCH₃)]₃ | Aromatic, aliphatic, sterically hindered acids. organic-chemistry.org | Mild conditions, high efficiency (>90% in many cases). organic-chemistry.org |

| DMT-MM | N-protected α-amino acids. orientjchem.org | Effective for sensitive substrates. orientjchem.org |

| CDMT / NMM | General carboxylic acids. orientjchem.org | Standard coupling conditions. orientjchem.org |

Regioselective Synthesis of Ketones and Aldehydes via Weinreb Amides

The primary utility of the Weinreb amide lies in its subsequent reaction with organometallic reagents to produce ketones and aldehydes with exceptional control and regioselectivity. mychemblog.comwikipedia.org The stable five-membered cyclic tetrahedral intermediate formed upon nucleophilic addition prevents the common problem of over-addition that plagues reactions with other carboxylic acid derivatives. mychemblog.comorientjchem.org

This methodology allows for the precise installation of a wide variety of carbon-based nucleophiles. Both organolithium and Grignard reagents are routinely used to convert Weinreb amides into a diverse array of ketones in high yields. orientjchem.org Furthermore, reduction of the Weinreb amide using a mild hydride source like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) provides a reliable route to aldehydes. wikipedia.orgorientjchem.org This two-step sequence from a carboxylic acid to an aldehyde is a powerful tool in multistep synthesis.

Recent advancements have expanded the scope of these reactions. For example, a titanium-promoted coupling of Weinreb amides with unsymmetrical internal alkynes has been developed to synthesize E-trisubstituted enones with high regioselectivity. acs.org This demonstrates the continuing evolution of Weinreb amide chemistry to access increasingly complex and valuable molecular structures.

Utilization of Polymer-Bound N,O-Disubstituted Hydroxylamines in Solid-Phase Synthesis

The principles of Weinreb amide chemistry have been successfully translated to solid-phase synthesis, a technology crucial for the rapid generation of compound libraries for drug discovery and materials science. researchgate.net By immobilizing N,O-disubstituted hydroxylamines on a polymer support, chemists can perform reactions and then easily separate the product from excess reagents and byproducts by simple filtration. researchgate.netthieme-connect.de

This "catch-and-release" strategy enhances the efficiency of multi-step synthetic sequences. thieme-connect.de For instance, a polymer-supported N-hydroxybenzotriazole derivative can be used to activate carboxylic acids, which are then treated with amines to form amides in solution, free from byproducts. acs.org Similarly, polymer-bound N,O-disubstituted hydroxylamines serve as precursors for the solid-phase synthesis of complex aldehydes, ketones, and hydroxamic acids. researchgate.net The reduction of oxime ethers formed from O-linked polymer-bound alkoxyamines and aldehydes provides a sophisticated route to resin-bound N,O-disubstituted hydroxylamines, which are valuable intermediates in solid-phase synthesis. researchgate.net This approach streamlines purification and allows for the potential automation of synthetic procedures. acs.org

Derivatization Strategies for Analytical and Synthetic Purposes

Beyond its central role in the Weinreb reaction, this compound and its derivatives serve as important tools for other synthetic transformations and for analytical applications.

Preparation of Oximes and Amines

This compound and related hydroxylamines are effective reagents for the preparation of oximes from aldehydes and ketones. chemimpex.comatamanchemicals.com This reaction is often used for the purification and characterization of carbonyl compounds. atamanchemicals.com

Furthermore, the N-O bond in N,O-disubstituted hydroxylamines can be cleaved under reductive conditions, making them valuable precursors to highly functionalized amines. researchgate.net For example, reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can readily convert these compounds into the corresponding amines. researchgate.net This provides a strategic pathway for introducing nitrogen into a molecule.

For analytical purposes, derivatization with reagents like Dansyl Chloride allows for the sensitive detection of N,O-Dimethylhydroxylamine, which can be a concern as a potential genotoxic impurity in pharmaceutical manufacturing. benthamdirect.comresearchgate.net This derivatization renders the otherwise difficult-to-detect molecule amenable to analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). benthamdirect.com

Application as Anomeric Protecting Groups in Carbohydrate Synthesis

In the complex field of carbohydrate chemistry, the selective protection and deprotection of the anomeric center is a critical challenge. researchgate.netindianchemicalsociety.com N,O-dimethylhydroxylamine has emerged as a novel and effective anomeric protecting group. nih.govacs.org It can be introduced directly onto an unprotected sugar to form N,O-dimethyloxyamine-N-glycosides. acs.orgnih.gov

These N-glycosides exhibit remarkable stability towards a variety of common reaction conditions used in oligosaccharide synthesis, including acylation, alkylation, silylation, and acetal (B89532) formation. researchgate.netnih.gov They are also stable to the activation conditions required for glycosylation reactions using thioglycoside and trichloroacetimidate (B1259523) donors. nih.govacs.org This orthogonality is highly desirable. Crucially, the N,O-dimethylhydroxylamine protecting group can be cleaved selectively under mild conditions, for example using N-chlorosuccinimide (NCS), to regenerate the anomeric hemiacetal in excellent yield, ready for further transformations. nih.govacs.org This application significantly expands the synthetic toolbox available to carbohydrate chemists for the construction of complex oligosaccharides. nih.gov

Formation and Characterization of N,N-Dialkyl Tertiary Amine-N-Oxide Derivatives

Tertiary amine N-oxides are a class of compounds characterized by a dative bond between the nitrogen atom of a tertiary amine and an oxygen atom. thieme-connect.de The formation of N,N-dialkyl tertiary amine-N-oxide derivatives can be achieved through the oxidation of the corresponding tertiary amines. While this compound itself is a hydroxylamine (B1172632) derivative, its structural analogs and derivatives are central to understanding the properties and reactions of tertiary amine N-oxides.

The characterization of these N-oxide derivatives is crucial for their identification and for understanding their chemical behavior. High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) has emerged as a powerful technique for this purpose. researchgate.net A key diagnostic feature in the mass spectra of protonated dialkyl tertiary amine-N-oxides is the neutral loss of this compound. researchgate.netresearchgate.net This fragmentation pattern is instrumental in distinguishing N-oxides from other isomers, such as C-oxides, and for pinpointing the site of oxidation within a molecule. researchgate.netresearchgate.net For instance, the main fragment ion of protonated amitriptyline-N-oxide is formed through the loss of the nitrogen-containing group. researchgate.net This methodology is rapid, independent of the specific MS/MS platform, and can be automated, providing a valuable tool for metabolite identification and the characterization of complex mixtures. researchgate.net

Contributions to Polymer Chemistry and Materials Science

The utility of this compound and its derivatives extends into the realm of polymer chemistry and materials science, where they play crucial roles in controlling polymer structure and creating novel, functional materials.

Role as Polymer-Chain Terminators in Polymer Synthesis

Control over the molecular weight and properties of polymers is a fundamental aspect of polymer synthesis. One method to achieve this control is through the use of chain-terminating agents, also known as shortstopping agents, which terminate the polymerization reaction at a desired point. This compound hydrochloride (DMHA·HCl) has been identified as an effective polymer-chain terminator. sigmaaldrich.cnscbt.comscientificlabs.co.uksigmaaldrich.com In free-radical initiated emulsion polymerization, for instance, shortstopping agents are crucial for stopping the reaction at a specific monomer conversion to yield a product with the desired characteristics. google.com While N,N'-diethylhydroxylamine (DEHA) is widely used, this compound is also a suitable secondary alkylhydroxylamine for this purpose, providing good shortstopping and control over the polymer's properties. google.com

Integration of Enamine N-Oxides as Chemically Degradable Motifs in Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The development of degradable hydrogels is of great interest for various biomedical applications, such as drug delivery and tissue engineering. Enamine N-oxides, which can be synthesized from N,N-dialkylhydroxylamines and alkynes, have been integrated as chemically degradable crosslinkers in tough double network hydrogels. nih.govnih.govresearchgate.net

These enamine N-oxide-based crosslinkers enable the fabrication of hydrogels that are stable during use but can be rapidly degraded on demand. nih.govnih.gov The degradation is triggered by a bioorthogonal dissociation reaction initiated by an aqueous diboron (B99234) solution. nih.govnih.govresearchgate.net This chemical trigger leads to the reduction of the enamine N-oxide, causing the hydrogel to break down with a fracture energy half-life of less than 10 minutes. nih.govresearchgate.net This approach has been successfully applied to create thermoresponsive and degradable intraoral wound dressings. nih.govnih.gov The successful integration of these motifs highlights the potential of enamine N-oxides in creating advanced, responsive biomaterials. nih.govnih.govresearchgate.net

N-Alkoxyamines in Living Radical Polymerization and Macromolecular Engineering

Living radical polymerization (LRP) techniques offer precise control over polymer architecture, including molecular weight, polydispersity, and block copolymer formation. N-alkoxyamines, which are derivatives of hydroxylamines, are key components in one of the major LRP methods: nitroxide-mediated polymerization (NMP). researchgate.netchimia.ch

Analytical Methodologies and Spectroscopic Characterization of N,n Dimethylhydroxylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for separating N,N-Dimethylhydroxylamine from complex mixtures and quantifying its presence. Due to the compound's physical and chemical properties, such as high polarity and the lack of a strong chromophore, direct analysis often requires specialized approaches.

Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with standard UV detection is challenging due to its lack of a suitable chromophore. However, ion chromatography, a subset of HPLC, has been successfully employed for the simultaneous analysis of hydroxylamine (B1172632), N-methylhydroxylamine, and this compound. scispace.comoup.com This approach separates the analytes based on their ionic interactions with a stationary phase, allowing for their quantification without prior derivatization.

For other applications, derivatization strategies are common, particularly when analyzing related compounds. For instance, sugars can be derivatized with hydroxylamine derivatives to improve their separation in reverse-phase HPLC. nih.govresearchgate.netdiva-portal.org While not a direct analysis of this compound, this highlights the principle of derivatization to enhance chromatographic performance.

A robust method for determining this compound (DMHAN) in solutions, such as those from spent fuel reprocessing, involves coupling Headspace Solid-Phase Micro-Extraction (HS-SPME) with Gas Chromatography (GC). researchgate.net This technique is simple, stable, and effective for process analysis. researchgate.net

The HS-SPME step isolates and preconcentrates the volatile DMHAN from the liquid or solid sample matrix into the headspace, where it is adsorbed onto a coated fiber. Research has identified a 65 μm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coated fiber as optimal for this extraction. researchgate.net The fiber is then thermally desorbed in the GC inlet for separation and quantification. researchgate.net The key parameters of this method have been optimized to ensure reliable and sensitive detection. researchgate.net

Table 1: Optimized Parameters and Performance of HS-SPME-GC Method for DMHAN Analysis

| Parameter | Value | Reference |

|---|---|---|

| SPME Fiber Coating | 65 µm PDMS/DVB | researchgate.net |

| Linear Range | 1.65–49.4 mmol/L | researchgate.net |

| Correlation Coefficient (r) | 0.9973 | researchgate.net |

| Relative Standard Deviation (RSD) | 2.1% (n=5) | researchgate.net |

| Limit of Detection (LOD) | 0.0467 mmol/L | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for characterizing larger molecules that are derivatives of this compound, such as dialkyl tertiary amine-N-oxides. nih.govacs.org A key methodology involves identifying diagnostic fragmentation pathways during low-energy collision-induced dissociation (CID) in the mass spectrometer. nih.govacs.orgresearchgate.net

Studies have shown that a characteristic loss of the this compound moiety is a predominant fragmentation pathway for these types of derivatives. nih.govacs.org This neutral loss is observed in a high percentage of cases across various collision energies. nih.govresearchgate.net By creating reconstructed ion current chromatograms (RICCs) that specifically monitor for product ions formed through this diagnostic loss, analysts can rapidly and definitively identify metabolites or other compounds containing the this compound structure. nih.govacs.org This approach is independent of the specific MS/MS platform and can localize the site of oxidation, providing a significant advantage over other identification tools. nih.gov

Gas Chromatography (GC) Coupled with Headspace Solid-Phase Micro-Extraction (HS-SPME)

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods provide fundamental data on the three-dimensional arrangement of atoms within the this compound molecule. These techniques have been applied to study the compound in both the gas phase, representing the free molecule, and the solid state, revealing the effects of intermolecular forces.

The structure of the free this compound molecule has been determined with high precision using gas-phase electron diffraction (GED). rsc.orgrsc.org This technique analyzes the scattering pattern of an electron beam as it passes through a vapor of the substance to determine the distances between atoms. wikipedia.org The analysis for this compound was enhanced by applying flexible restraints based on the results of ab initio calculations, a method that improves upon conventional gas-phase structure analysis. rsc.orgrsc.org This approach yields precise values for the bond lengths and angles that define the molecule's geometry, free from the influence of intermolecular interactions present in condensed phases. rsc.orgrsc.org

The structure of this compound in the solid state has been investigated by low-temperature X-ray crystallography. rsc.orgrsc.org This method reveals how the molecules pack together in a crystal lattice. The study found that in the crystalline state, molecules of this compound form chain aggregates through N···H–O hydrogen bonds. rsc.orgrsc.org The intermolecular distance between the nitrogen of one molecule and the oxygen of the next in the hydrogen-bonded chain is 2.777(4) Å. rsc.orgrsc.org

Interestingly, the formation of these hydrogen bonds has little effect on the core geometry of the molecule when compared to its gas-phase structure. rsc.org The bond lengths and angles remain very similar, indicating a robust molecular framework. rsc.orgrsc.org

Table 2: Comparison of Structural Parameters for this compound in Gas and Solid Phases

| Parameter | Gas Phase (Electron Diffraction) | Solid State (X-ray Crystallography) | Reference |

|---|---|---|---|

| Bond Lengths (Å) | |||

| r(N-O) | 1.448(11) | 1.452(2) | rsc.org |

| r(N-C) | 1.463(7) | 1.446(4) / 1.448(4) | rsc.org |

| Bond Angles (°) | |||

| ∠(C-N-O) | 106.4(4) | 106.5(2) / 104.8(2) | rsc.org |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of its bonds. In the analysis of this compound, FTIR spectra provide a characteristic fingerprint, allowing for its identification and the assessment of its purity.

The spectrum of this compound is characterized by several key absorption bands. The vibrations associated with the methyl (CH₃) groups, such as stretching and bending, appear in their typical regions. A crucial identifier is the N-O stretching vibration, which is expected to be present in the spectrum. Analysis of reaction mixtures containing this compound has been performed using FTIR-HATR spectroscopy, monitoring spectral regions of 850–1550 cm⁻¹ and 1750–3100 cm⁻¹. conicet.gov.ar In studies where this compound is formed as a product, its infrared spectrum is used for confirmation. tuat.ac.jp For instance, in the photoreaction of an ozone-dimethylamine complex, this compound is one of the resulting products identified via its matrix-isolation infrared spectrum. tuat.ac.jpresearchgate.net

The following table summarizes the typical infrared absorption bands observed for compounds containing similar functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 | Hydroxyl (-OH) |

| C-H Stretch | 2850 - 3000 | Methyl (-CH₃) |

| C-H Bend | 1350 - 1470 | Methyl (-CH₃) |

| C-N Stretch | 1000 - 1250 | Amine |

| N-O Stretch | 900 - 1000 | Hydroxylamine |

This table presents generalized frequency ranges for the indicated functional groups. Specific values for this compound may vary based on sample state (e.g., neat, solution, KBr disk) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). For this compound, NMR confirms the presence and connectivity of the two distinct methyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups attached to the nitrogen atom and the proton of the hydroxyl group. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. In derivatives of this compound, such as Weinreb amides, the N-CH₃ and O-CH₃ groups give rise to characteristic singlets in the ¹H NMR spectrum. rsc.org For example, in various synthesized Weinreb amides, the N-CH₃ protons typically appear as a singlet around δ 3.2-3.5 ppm, while the O-CH₃ protons are found as a singlet around δ 3.7-3.8 ppm. rsc.orgrsc.org Certificates of analysis for N,O-Dimethylhydroxylamine hydrochloride confirm its structure by showing a consistent ¹H NMR spectrum. medchemexpress.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two signals corresponding to the carbon atoms of the methyl groups would be expected. In related Weinreb amides, the chemical shifts for the N-CH₃ and O-CH₃ carbons are also distinct. For instance, the N-CH₃ carbon signal often appears around δ 32-33 ppm, while the O-CH₃ carbon signal is observed further downfield, typically around δ 61-62 ppm. rsc.orgrsc.org The purity and identity of reagents like O-Benzoyl-N,N-dimethylhydroxylamine are routinely confirmed using both ¹H and ¹³C NMR. researchgate.net

The following table presents typical NMR chemical shifts for this compound and its derivatives.

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Solvent |

| ¹H | N-CH₃ | ~3.2 - 3.5 | CDCl₃ |

| ¹H | O-CH₃ | ~3.7 - 3.8 | CDCl₃ |

| ¹³C | N-CH₃ | ~32 - 33 | CDCl₃ |

| ¹³C | O-CH₃ | ~61 - 62 | CDCl₃ |

Note: The chemical shifts are indicative and can vary based on the specific derivative, solvent, and experimental conditions. The data is primarily referenced from studies on Weinreb amides derived from N,O-dimethylhydroxylamine. rsc.orgrsc.org

Computational and Theoretical Studies on N,n Dimethylhydroxylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical tool for investigating the properties of molecular systems. researchgate.net It has been extensively applied to study reactions involving N,N-Dimethylhydroxylamine, offering a balance between computational cost and accuracy.

DFT calculations have been instrumental in predicting the activation energies (ΔE‡ or ΔG‡) and mapping out the potential energy surfaces for various reactions involving this compound. These calculations provide a quantitative measure of the kinetic feasibility of a reaction pathway.

One notable application is in the study of the bioorthogonal retro-Cope elimination reaction. For the reaction of DMHA with cyclooctyne (B158145), DFT calculations at the M06-2X/6-31G(d,p) level of theory predicted an activation energy of 18.9 kcal/mol, which was low enough to suggest the reaction would proceed at room temperature. nih.gov Further studies on the retro-Cope elimination with linear alkynes, investigated using relativistic DFT at the ZORA-BP86/TZ2P level, have shown how substituents on the alkyne can tune the reaction kinetics. unipd.itresearchgate.netunipd.it For instance, the computed electronic activation energies for the reaction of DMHA with various terminal halogenated propynes were determined, as shown in the table below. unipd.it

Computational investigations have also shed light on the role of DMHA as an organocatalyst in the Morita-Baylis-Hillman (MBH) reaction. chemrxiv.org Calculations indicated that using DMHA as a catalyst significantly lowers the activation energy of the rate-controlling aldol (B89426) step compared to catalysis by trimethylamine (B31210) (Me3N). The activation energy was found to be 32.6 kcal/mol with DMHA, a reduction from 41.9 kcal/mol with Me3N. chemrxiv.org

In the context of nuclear fuel reprocessing, theoretical studies have explored the kinetics of Np(VI) reduction by DMHA. rsc.orgnih.gov The reduction was found to proceed via an initial hydrogen atom transfer followed by an outer-sphere electron transfer. The energy barrier for the rate-determining first step was calculated to be 6.2 kcal mol−1, which is lower than that for the related reductant N-methylhydroxylamine (MHA) (7.7 kcal mol−1). rsc.orgnih.gov This finding is consistent with experimental observations that DMHA reduces Np(VI) faster than MHA. rsc.orgnih.gov

| Reaction | Reactant with DMHA | DFT Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Retro-Cope Elimination | Cyclooctyne | M06-2X/6-31G(d,p) | 18.9 | nih.gov |

| Retro-Cope Elimination | Propyne (t-H) | ZORA-BP86/TZ2P | 18.5 | unipd.it |

| Retro-Cope Elimination | t-F Propyne | ZORA-BP86/TZ2P | 16.5 | unipd.it |

| Retro-Cope Elimination | t-Cl Propyne | ZORA-BP86/TZ2P | 16.6 | unipd.it |

| Retro-Cope Elimination | t-Br Propyne | ZORA-BP86/TZ2P | 16.5 | unipd.it |

| Retro-Cope Elimination | t-I Propyne | ZORA-BP86/TZ2P | 15.8 | unipd.it |

| Morita-Baylis-Hillman (Aldol Step) | 2-Cyclopentenone + Acetaldehyde (B116499) | Not Specified | 32.6 | chemrxiv.org |

| Np(VI) Reduction (1st Step) | Np(VI) | Not Specified | 6.2 | rsc.orgnih.gov |

DFT is crucial for analyzing the structure of transition states (TS) and understanding the origins of chemical reactivity. In the retro-Cope elimination reaction between DMHA and alkynes, activation strain and molecular orbital analyses revealed that the reactivity is primarily controlled by the interaction between the highest occupied molecular orbital (HOMO) of DMHA and the lowest unoccupied molecular orbital (LUMO) of the alkyne. researchgate.net Substituting the alkyne with electron-withdrawing groups lowers its LUMO energy, which enhances the stabilizing HOMO-LUMO interactions and thus stabilizes the transition state. unipd.itresearchgate.net For larger halogen substituents (Cl, Br, I), a secondary effect was observed where steric repulsion leads to a longer C⋯N bond in the TS, resulting in a more asynchronous reaction with paradoxically less Pauli repulsion. unipd.itresearchgate.net

The transition state for the retro-Cope elimination reaction involves the concerted formation of two new bonds (C-H and C-N) and the cleavage of the H-O bond of DMHA. unipd.it For the reaction with cyclooctyne, the TS structure showed no significant steric factors impacting the forming O··H··C bond, indicating adaptability for various substituents. nih.gov

In the Morita-Baylis-Hillman reaction, the enhanced catalytic activity of DMHA compared to trialkylamines is attributed to the α-effect of the oxygen atom. chemrxiv.org This effect increases the nucleophilicity of the nitrogen atom, leading to a more effective conjugate addition to the enone. This forms a more advanced and reactive enolate, which subsequently lowers the activation energy of the aldol step. The proposed mechanism involves a seven-membered transition state structure for the proton transfer step. chemrxiv.org

The inclusion of solvent effects in computational models is critical for accurately predicting reaction energetics in solution. DFT studies often incorporate solvent effects through implicit models, such as the Conductor-like Screening Model (COSMO). srce.hr For instance, the COSMO model was used in the semiempirical PM6 calculations to estimate the pKa values of various amines, including this compound, by simulating water with a dielectric constant of 78.4. srce.hr

In another study on the bioorthogonal hydroamination of alkynes with DMHA, calculations were performed that recapitulated reactivity trends observed experimentally under physiological conditions (50% CD3CN/phosphate-buffered saline, pH 7.0). nih.gov While the specific computational solvent model was not detailed, the correlation between the computed activation free energies and experimental results underscores the importance of accounting for the solvent environment. nih.gov DFT studies have also been employed to investigate the effects of water on catalyzing oxyamination reactions. bohrium.com

Theoretical Evaluation of Reactivity and Transition State Structures

Ab Initio Methods for Accurate Molecular Structure Determination

Ab initio (from first principles) quantum chemistry methods are fundamental for the precise determination of molecular structures. These methods solve the electronic Schrödinger equation without empirical parameters, providing highly accurate results, especially when paired with experimental techniques like gas-phase electron diffraction (GED) and X-ray crystallography.

The molecular structure of this compound has been comprehensively studied using a combination of GED, low-temperature X-ray crystallography, and ab initio calculations. rsc.orgrsc.org The analysis of the gas-phase data was enhanced by applying flexible restraints derived from ab initio calculations, a method that improves upon conventional gas-phase structure analysis. rsc.orgrsc.org These studies found that the core structure of the molecule is only slightly affected by the formation of intermolecular N···H–O hydrogen bonds in the crystalline solid state. rsc.orgrsc.org

A separate study determined the gas-phase structure of (N,N-Dimethylaminoxy)trimethylstannane via electron diffraction, with the analysis augmented by ab initio calculations at the MP2/DZ(P) level of theory. acs.org This work provided detailed geometric parameters for the Me3SnONMe2 molecule.

A comparison of key structural parameters for this compound in the gas and solid phases is presented below. The anti conformation of this compound is calculated to be lower in energy than the syn conformation by 9.94 kJ mol–1. acs.org

| Parameter | Gas Phase (rα, <α) | Crystal Structure |

|---|---|---|

| r(N-O) / Å | 1.448(11) | 1.452(2) |

| r(N-C) / Å | 1.463(7) | 1.446(4) / 1.448(4) |

| ∠(C-N-O) / ° | 106.4(4) | 106.5(2) / 104.8(2) |

| ∠(C-N-C) / ° | 110.4(15) | 110.5(2) |

| Intermolecular N···H-O distance / Å | - | 2.777(4) |

Advanced Quantum Chemical Studies on Reaction Mechanisms

Beyond DFT, other advanced quantum chemical methods are employed to gain deeper insights into complex reaction mechanisms, particularly for processes involving electron transfer or hydrogen atom transfer.

The reduction of hexavalent neptunium (B1219326) (Np(VI)) to pentavalent neptunium (Np(V)) by this compound is a critical process in spent nuclear fuel reprocessing. rsc.orgnih.govrsc.org Theoretical studies have been crucial in elucidating the detailed mechanism of this redox reaction. rsc.orgnih.gov

Computational investigations revealed that the reduction of Np(VI) by DMHA is not a simple one-step process. Instead, it proceeds through a mechanism that initially involves a hydrogen atom transfer (HAT) from the hydroxyl group of DMHA to a neptunyl oxygen atom. rsc.orgnih.gov This initial HAT is the rate-determining step. rsc.orgnih.gov Following the initial HAT, the reaction proceeds via an outer-sphere electron transfer mechanism. rsc.orgnih.gov This multi-step pathway contrasts with the reduction by unsubstituted hydroxylamine (B1172632), which occurs via two successive hydrogen transfer steps. rsc.orgnih.gov

The influence of the methyl groups in DMHA is significant; they are responsible for the lower activation energy barrier for the initial HAT step compared to N-methylhydroxylamine, which aligns with experimental kinetic data showing faster reaction rates for DMHA. rsc.orgnih.gov To analyze the bonding evolution throughout the reaction, techniques such as the quantum theory of atoms in molecules (QTAIM), interaction region indicator (IRI), Mayer bond order (MBO), localized molecular orbitals (LMO), and spin density analysis have been employed. rsc.orgnih.gov The oxidation of DMHA by the one-electron oxidant hexachloroiridate(IV) also proceeds via an electron-transfer mechanism, leading to the formation of a DMH radical, (CH3)2NO·. acs.org

Analysis of Bonding Evolution using Quantum Theory of Atoms in Molecules (QTAIM), Interaction Region Indicator (IRI), Mayer Bond Order (MBO), and Localized Molecular Orbitals (LMO)